Cas no 27691-62-9 (10H-Phenothiazine-3-sulfonamide,N,N-dimethyl-)

10H-Phenothiazine-3-sulfonamide,N,N-dimethyl- structure
27691-62-9 structure
Product Name:10H-Phenothiazine-3-sulfonamide,N,N-dimethyl-
CAS No:27691-62-9
MF:C14H14N2O2S2
MW:306.403160572052
CID:260442
PubChem ID:214099
Update Time:2025-04-19

10H-Phenothiazine-3-sulfonamide,N,N-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 10H-Phenothiazine-3-sulfonamide,N,N-dimethyl-
    • N,N-dimethyl-10H-phenothiazine-3-sulfonamide
    • 3-(Dimethylsulfamoyl)-10H-phenothiazine
    • 3-Dimethylsulphamidophenothiazine
    • N,N-Dimethyl-3-phenothiazinesulfonamide
    • 3-Phenothiazinesulfonamide, N,N-dimethyl-
    • 10H-Phenothiazine-3-sulfonamide, N,N-dimethyl-
    • DTXSID80182050
    • 27691-62-9
    • SCHEMBL11770566
    • BRN 1010877
    • Inchi: 1S/C14H14N2O2S2/c1-16(2)20(17,18)10-7-8-12-14(9-10)19-13-6-4-3-5-11(13)15-12/h3-9,15H,1-2H3
    • InChI Key: UTNUSSVWENUMCJ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC2=C(C=1)SC1C=CC=CC=1N2)(N(C)C)(=O)=O

Computed Properties

  • Exact Mass: 306.04982
  • Monoisotopic Mass: 306.05
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 447
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 83.1Ų

Experimental Properties

  • Density: 1.3079 (rough estimate)
  • Boiling Point: 499.1°Cat760mmHg
  • Flash Point: 255.6°C
  • Refractive Index: 1.6360 (estimate)
  • PSA: 49.41
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